molecular formula C18H16ClNO3S2 B2829713 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 2034236-98-9

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2829713
CAS No.: 2034236-98-9
M. Wt: 393.9
InChI Key: VKMYOBAIGRDRDD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by the presence of a benzamide core substituted with chloro, methoxy, and hydroxy groups, along with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-amino-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of thiophene rings suggests possible interactions with biological macromolecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Research into this specific compound could reveal similar therapeutic potentials.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of thiophene rings known for their conductive properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and methoxy groups could form hydrogen bonds with target proteins, while the thiophene rings might engage in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the hydroxy and thiophene groups, making it less versatile in terms of functionalization.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide: Similar but lacks the chloro group, which might affect its reactivity and interaction with biological targets.

    5-chloro-N-(2-hydroxyethyl)-2-methoxybenzamide: Lacks the thiophene rings, potentially reducing its electronic and optical properties.

Uniqueness

The presence of both thiophene rings and a hydroxy group in 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide makes it unique. These functional groups provide a combination of electronic properties and potential biological activity that is not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c1-23-15-5-4-13(19)9-14(15)17(21)20-11-18(22,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMYOBAIGRDRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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